molecular formula C12H19N2+ B086806 Dimethylphenylpiperazinium CAS No. 114-28-3

Dimethylphenylpiperazinium

Cat. No.: B086806
CAS No.: 114-28-3
M. Wt: 191.29 g/mol
InChI Key: MKGIQRNAGSSHRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylphenylpiperazinium can be synthesized through the alkylation of phenylpiperazine with methyl iodide. The reaction typically involves the use of a solvent such as acetonitrile and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the compound’s purity and quality for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Dimethylphenylpiperazinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dimethylphenylpiperazinium is unique due to its specific selectivity for the ganglionic subtype of nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. This selectivity makes it particularly useful in studying ganglionic receptor functions and developing targeted pharmacological agents .

Properties

CAS No.

114-28-3

Molecular Formula

C12H19N2+

Molecular Weight

191.29 g/mol

IUPAC Name

1,1-dimethyl-4-phenylpiperazin-1-ium

InChI

InChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1

InChI Key

MKGIQRNAGSSHRV-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C2=CC=CC=C2)C

Canonical SMILES

C[N+]1(CCN(CC1)C2=CC=CC=C2)C

Key on ui other cas no.

114-28-3

Synonyms

1,1 Dimethyl 4 phenylpiperazine Iodide
1,1-Dimethyl-4-phenylpiperazine Iodide
Dimethylphenylpiperazinium
Dimethylphenylpiperazinium Iodide
DMPP
Iodide, 1,1-Dimethyl-4-phenylpiperazine
Iodide, Dimethylphenylpiperazinium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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